molecular formula C28H33NO7 B11215073 Diethyl 1-(3,4-dimethoxybenzyl)-4-(3-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(3,4-dimethoxybenzyl)-4-(3-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11215073
M. Wt: 495.6 g/mol
InChI Key: DRKPBSIFKYCRKO-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes multiple methoxy and ethoxy groups attached to a dihydropyridine core. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with appropriate aldehydes and amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different pharmacological properties.

Scientific Research Applications

3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of cardiovascular diseases and other conditions.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as ion channels and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit calcium channels, resulting in vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique combination of methoxy and ethoxy groups, which confer distinct chemical and pharmacological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C28H33NO7

Molecular Weight

495.6 g/mol

IUPAC Name

diethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H33NO7/c1-6-34-21-11-9-10-20(15-21)26-22(27(30)35-7-2)17-29(18-23(26)28(31)36-8-3)16-19-12-13-24(32-4)25(14-19)33-5/h9-15,17-18,26H,6-8,16H2,1-5H3

InChI Key

DRKPBSIFKYCRKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=CN(C=C2C(=O)OCC)CC3=CC(=C(C=C3)OC)OC)C(=O)OCC

Origin of Product

United States

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